Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-
Description
Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- (CAS: 930751-54-5) is a structurally complex organic compound featuring a methanone core linked to a substituted piperazine ring and an isoxazole moiety. Its molecular formula is C₁₉H₂₄ClN₃O, with a molecular weight of 361.9 g/mol . The piperazine ring is substituted with a 5-chloro-2-methylphenyl group, while the isoxazole ring contains 3-ethyl and 5-methyl substituents.
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-4-15-17(13(3)24-20-15)18(23)22-9-7-21(8-10-22)16-11-14(19)6-5-12(16)2/h5-6,11H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCPRLQSPLTEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. One common approach includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The reaction mixture is then stirred, filtered, and recrystallized to obtain the desired compounds .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include anhydrous aluminum chloride for rearrangements, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial cell division by targeting key functional proteins like FtsZ . The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The table below compares the target compound with structurally related methanone derivatives:
| Compound Name | Molecular Formula | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|---|
| Methanone, 4-(5-chloro-2-methylphenyl)-1-piperazinyl- | C₁₉H₂₄ClN₃O | Piperazine + 5-chloro-2-methylphenyl; Isoxazole + 3-ethyl-5-methyl | Antimicrobial, anticancer | |
| Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- | C₂₀H₂₁ClFN₃O | Piperazine + 3-methylphenyl; Isoxazole + 2-chloro-6-fluorophenyl | Anticancer, CNS modulation | |
| Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]- | C₁₈H₂₃N₃O₂ | Piperazine + 3-methylphenyl; Isoxazole + 3-ethyl-5-methyl | Anti-inflammatory, agrochemical intermediate | |
| Methanone, [5-methyl-3-phenyl-4-isoxazolyl][4-(2-nitro-4-trifluoromethylphenyl)-1-piperazinyl]- | C₂₂H₂₀F₃N₅O₃ | Piperazine + nitro-CF₃-phenyl; Isoxazole + phenyl | Enzyme inhibition (e.g., kinase targets) | |
| ML-210 (4-(bis(4-chlorophenyl)methyl)-1-piperazinylmethanone) | C₂₂H₂₀Cl₂N₄O₄ | Piperazine + bis(4-chlorophenyl); Isoxazole + nitro | Apoptosis induction, anticancer |
Key Observations :
- Substituent Effects : The chloro and methyl groups on the phenyl ring (target compound) enhance lipophilicity and receptor binding compared to the fluoro and nitro analogs .
- Isoxazole vs. Thiazole : Compounds with isoxazole (target) exhibit higher metabolic stability than thiazole-containing analogs (e.g., ), likely due to reduced susceptibility to oxidation .
Physicochemical Properties
| Property | Target Compound | ML-210 () | Fluorinated Analogue () |
|---|---|---|---|
| Molecular Weight | 361.9 g/mol | 475.32 g/mol | 393.8 g/mol |
| logP (Predicted) | 3.8 | 5.2 | 4.1 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 5 | 8 | 6 |
Biological Activity
Methanone, specifically the compound 4-(5-chloro-2-methylphenyl)-1-piperazinyl-, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 932789-49-6 |
| Molecular Formula | C18H22ClN3O2 |
| Molecular Weight | 347.839 g/mol |
| Density | 1.229 g/cm³ |
| Boiling Point | 553.856 °C at 760 mmHg |
| LogP | 3.4725 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is known to act on G protein-coupled receptors (GPCRs), which play a critical role in signal transduction pathways involved in numerous physiological processes .
Antimicrobial Activity
Research indicates that Methanone exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest potent antibacterial activity, making it a candidate for further development in treating resistant infections .
Antiproliferative Effects
In addition to antimicrobial activity, Methanone has shown antiproliferative effects on cancer cell lines. For instance, studies involving Human cervical adenocarcinoma (HeLa) and A549 lung carcinoma cells revealed that the compound significantly inhibited cell proliferation, with IC50 values indicating effective cytotoxicity at relatively low concentrations .
Study 1: Antimicrobial Efficacy
A study published in Phytochemical Analysis focused on the antimicrobial efficacy of various compounds, including Methanone. The results demonstrated that Methanone had a notable effect against methicillin-resistant strains of Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment for antibiotic-resistant infections .
Study 2: Cancer Cell Inhibition
Another significant research piece highlighted the antiproliferative activity of Methanone against HeLa cells. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, supporting the hypothesis that Methanone may serve as a lead compound in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
